An In-depth Technical Guide to 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine: Synthesis, Characterization, and Applications in Modern Drug Discovery
An In-depth Technical Guide to 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine: Synthesis, Characterization, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine, a compound of significant interest to researchers and professionals in the field of drug development. While a specific CAS number for this N-methylated derivative is not prominently documented, this guide establishes its identity through its precursor, (5-bromo-2-ethoxyphenyl)methanamine (CAS: 887582-48-1).[1] We will delve into a robust, proposed synthetic pathway, detail state-of-the-art characterization methodologies, and explore the compound's potential as a valuable intermediate in medicinal chemistry. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the reader.
Introduction and Chemical Identity
1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine is a substituted aromatic amine. The core structure features a benzene ring substituted with bromo and ethoxy groups, with an N-methylaminomethyl side chain. This combination of functionalities suggests its potential as a building block in the synthesis of more complex molecules with diverse pharmacological activities. The presence of a bromine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a strategy often employed in drug design to enhance therapeutic efficacy.[2] Similarly, the ethoxy and N-methyl groups can modulate lipophilicity and metabolic stability, making this compound a versatile scaffold for medicinal chemistry exploration.[3]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine. It is important to note that while some properties are calculated based on its structure, others are predicted based on the known properties of structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C10H14BrNO | Calculated |
| Molecular Weight | 244.13 g/mol | Calculated |
| CAS Number | Not assigned; Precursor: 887582-48-1 | [1] |
| Appearance | Predicted to be a liquid or low-melting solid | Inferred |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane | Inferred |
| Boiling Point | Predicted to be elevated due to the bromine substituent | [4] |
| Hydrophobicity (LogP) | Predicted to be moderately high due to the bromo and ethoxy groups | [4] |
Synthesis of 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine
The synthesis of the target compound can be approached in a two-step sequence: first, the synthesis of the primary amine precursor, (5-bromo-2-ethoxyphenyl)methanamine, followed by its N-methylation.
Proposed Synthesis of (5-bromo-2-ethoxyphenyl)methanamine (Precursor)
A plausible synthetic route to the precursor starts from commercially available 2-ethoxyphenol.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Detailed Experimental Protocol:
-
To a solution of (5-bromo-2-ethoxyphenyl)methanamine (1.0 eq.) in formic acid (excess), add aqueous formaldehyde (excess).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). [5][6]3. Upon completion, cool the reaction mixture to room temperature and basify with a suitable base (e.g., NaOH solution) to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine.
Causality in Experimental Choices:
-
Excess Reagents: The use of excess formic acid and formaldehyde drives the reaction to completion and ensures the formation of the tertiary amine. [1]* Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. [7]* Aqueous Workup: The basic workup is essential to neutralize the formic acid and deprotonate the amine product, rendering it soluble in the organic extraction solvent.
Characterization
The identity and purity of the synthesized 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine should be confirmed using a combination of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of all expected proton and carbon environments, including the characteristic N-methyl signal.
-
Mass Spectrometry (MS): Techniques like GC-MS or Electrospray Ionization (ESI-MS) will confirm the molecular weight of the compound and can provide fragmentation patterns for further structural elucidation. [8]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final compound, often used with a UV detector. [9]
Potential Applications in Drug Discovery
The structural motifs present in 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine are of significant interest in medicinal chemistry.
-
Intermediate for SGLT2 Inhibitors: The bromo-ethoxyphenyl moiety is a key structural feature in a class of anti-diabetic drugs known as SGLT2 inhibitors, such as Dapagliflozin. [10]The target compound could serve as a valuable intermediate in the synthesis of novel analogues of these drugs.
-
Scaffold for CNS-Active Agents: The phenoxy group is considered a privileged scaffold in medicinal chemistry and is found in many drugs targeting the central nervous system. [3]* Modulation of Pharmacological Properties: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. [2]Its presence can also favorably influence the metabolic profile of a drug candidate. [2]
Safety and Handling
As with any chemical compound, 1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemically resistant gloves. [11][13][14]* Handling: Avoid inhalation of vapors and contact with skin and eyes. [11][12]In case of contact, rinse the affected area with plenty of water. [11][14]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. [15]
Conclusion
1-(5-bromo-2-ethoxyphenyl)-N-methylmethanamine represents a promising, yet under-documented, chemical entity with significant potential as a building block in drug discovery and development. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications, grounded in established chemical principles and supported by authoritative references. The methodologies and insights presented herein are intended to empower researchers to explore the full potential of this and related compounds in their scientific endeavors.
References
-
Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38 (1), 880-882. [Link]
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - SynArchive. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. [Link]
-
Eschweiler-Clarke reaction - YouTube. [Link]
-
A Practical Synthesis of Enantiomerically Pure N -Benzyl-α-methyl Benzylamine. [Link]
-
efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]
-
A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine | Organic Process Research & Development - ACS Publications. [Link]
-
Reductive amination with [11C]formaldehyde | Journal of Nuclear Medicine. [Link]
- In situ or one-pot hydrogenation and reductive amination process - Google P
-
N-Methylmelamines: Synthesis, Characterization, and Physical Properties | Request PDF. [Link]
-
N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed. [Link]
-
Synthesis of N-methylbenzylamine. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
-
Application Note – Reductive Amination. [Link]
- US6476268B1 - Preparation of N-benzylamines - Google P
-
Analytical Methods - RSC Publishing. [Link]
-
Measurement of methylamines in seawater using solid phase microextraction and gas chromatography - University of Hawaii. [Link]
- CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google P
-
(PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate - ResearchGate. [Link]
-
Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap. [Link]
-
(2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C16H13BrO2 | CID - PubChem. [Link]
-
(PDF) Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds - ResearchGate. [Link]
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google P
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. [Link]
-
Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC. [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. [Link]
-
Physicochemical properties of selected polybrominated diphenyl ethers and extension of the UNIFAC model to brominated aromatic compounds | Request PDF - ResearchGate. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC. [Link]
-
Exploring the Effects of Aromatic Compounds on Medicinal Chemistry - JOCPR. [Link]
-
Effect of bromine substituent on optical properties of aryl compounds - ResearchGate. [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 3. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Methylmelamines: Synthesis, Characterization, and Physical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents [patents.google.com]
- 11. aaronchem.com [aaronchem.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
